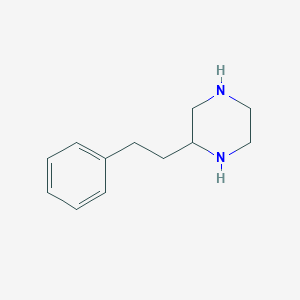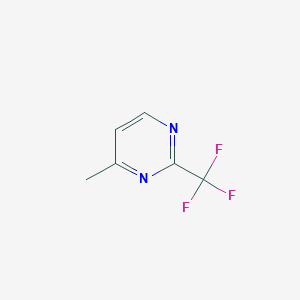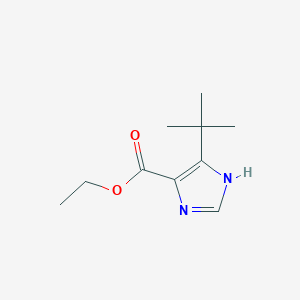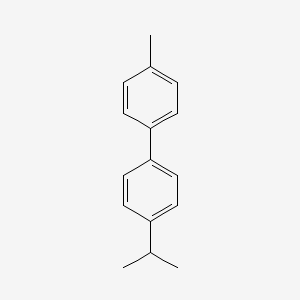
2-Phenethylpiperazine
概要
説明
2-Phenethylpiperazine is a structural motif that appears in a variety of chemical compounds, which are often studied for their potential pharmacological properties. The phenethylpiperazine moiety is a common feature in molecules designed for their interaction with biological targets, such as the serotonin 5-HT(2A) receptor. Compounds containing this structure have been investigated for their potential use in treating conditions like insomnia due to their receptor binding affinity and selectivity .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the intramolecular reductive coupling of diimines, which yields diarylpiperazines with high diastereoselectivity. This method has been shown to produce 2,3-diarylpiperazines in good yields and with excellent enantiomeric excess after resolution . Another synthetic strategy reported is the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, which leads to diastereomerically pure products . Additionally, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles has been described, showcasing the versatility of piperazine synthesis methods .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite diverse. For instance, the crystal structure of trans-2,5-dimethylpiperazine has been determined, revealing a centrosymmetric molecule with a chair conformation and equatorial methyl groups . In another study, the crystal structure of a novel organic-inorganic hybrid material, trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III), was elucidated, showing a three-dimensional network formed by complex hydrogen bonding interactions . These studies highlight the importance of molecular structure in understanding the properties and potential applications of piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, which are often utilized to further modify their structure for specific applications. For example, the diastereoselective catalytic activity of double dihydromethylpiperazinediium metallic sulfates in the nitroaldol (Henry) reaction has been explored, demonstrating the ability to regulate diastereoselectivity in the synthesis of organic compounds . The reactivity of piperazine derivatives can be tailored to achieve desired outcomes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, for example, provides insights into the conformation of the piperazine ring, which is relevant for the design of polymeric materials . The antioxidant activity of certain piperazine derivatives has also been investigated, revealing significant free radical scavenging abilities . These properties are crucial for the potential therapeutic use of piperazine-containing compounds.
科学的研究の応用
Bioactive Diversity and Medicinal Applications
2-Phenethylpiperazine is a member of the diketopiperazines (DKPs) family, cyclic dipeptides known for their bioactive diversity and potential in drug discovery. The rigid structure, chiral nature, and varied side chains of DKPs contribute to their medicinal applications, including anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory effects, antibiotic activity, inhibition of plasminogen activator and T-cell mediated immunity, and insecticidal activity, among others (Wang et al., 2013).
Trends in Research and Scientometric Analysis
A scientometric review focusing on 2,4-D herbicide, a relative compound, highlighted the rapid advancement in toxicology and mutagenicity research, revealing global trends and gaps in studies. The review, utilizing the Web of Science database, provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, indicating an evolving field with a strong focus on molecular biology, especially gene expression, and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).
Phenylpiperazine Derivatives in Medicinal Chemistry
The N-phenylpiperazine subunit, a versatile scaffold in medicinal chemistry, has led to the development of derivatives that have reached late-stage clinical trials, particularly for CNS disorders. Although historically viewed as a "CNS structure," N-phenylpiperazine derivatives have potential applications in other therapeutic fields, suggesting the need for diversified research and application of this molecular template (Maia et al., 2012).
Safety And Hazards
2-Phenethylpiperazine is classified as an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
2-(2-phenylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUSHWBSBIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610710 | |
| Record name | 2-(2-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenethylpiperazine | |
CAS RN |
91907-37-8 | |
| Record name | 2-(2-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)



![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)




![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)